molecular formula C10H12N2S2 B11767841 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B11767841
M. Wt: 224.4 g/mol
InChI Key: GVBQBFBBOSSRFW-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The compound features a thiol (-SH) group at position 4, an ethyl group at position 5, and methyl groups at positions 2 and 4.

Properties

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

5-ethyl-2,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C10H12N2S2/c1-4-7-5(2)14-10-8(7)9(13)11-6(3)12-10/h4H2,1-3H3,(H,11,12,13)

InChI Key

GVBQBFBBOSSRFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often start with 2-halo derivatives and sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.

    Reduction: This can lead to the formation of thiol or thioether derivatives.

    Substitution: Commonly involves nucleophilic substitution at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiol group can participate in redox reactions, influencing oxidative processes in the organism . Additionally, its heterocyclic structure allows it to interact with nucleic acids and proteins, potentially modulating their functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with structurally related thienopyrimidine derivatives, focusing on substituents, functional groups, and biological activities:

Table 1: Comparative Analysis of Thienopyrimidine Derivatives

Compound Name Core Structure Substituents Functional Group Key Properties/Activities Reference
This compound Thieno[2,3-d]pyrimidine 5-Ethyl, 2,6-dimethyl 4-thiol (-SH) Theoretical: Enhanced solubility via thiol reactivity; potential disulfide formation -
TP6 (4-oxo analog) Thieno[2,3-d]pyrimidine 5-Ethyl, 2,6-dimethyl 4-ketone (=O) M.P.: 210–212°C; IR: 1666 cm⁻¹ (C=O); High yield (84.2%)
2-Mercapto-3-substituted-5,6-dimethyl derivatives Thieno[2,3-d]pyrimidine 2-SH, 3-substituents, 5,6-dimethyl 4-ketone (=O) Analgesic, anti-inflammatory (ED₅₀: 25–50 mg/kg)
Pyrimidin-2-ylthio-oxadiazole hybrids Oxadiazole-pyrimidine Pyrimidin-2-ylthio, phenacyl derivatives Multiple -S- linkages Anticancer, antimicrobial (IC₅₀: 1.5–8.2 μM)

Key Comparisons

Functional Group Impact: The 4-thiol group in the target compound contrasts with the 4-ketone in TP6 . In contrast, the 4-ketone group in TP6 contributes to hydrogen bonding and rigidity, as evidenced by its sharp IR carbonyl peak at 1666 cm⁻¹ .

Substituent Effects: 5-Ethyl and 2,6-dimethyl groups in both the target compound and TP6 increase lipophilicity, which may improve membrane permeability compared to simpler analogs (e.g., unsubstituted thienopyrimidines). However, TP6’s higher melting point (210–212°C) suggests stronger intermolecular forces due to the ketone group .

Biological Activity :

  • 2-Mercapto-4-ketone derivatives (e.g., from Alagarsamy et al.) demonstrated potent analgesic and anti-inflammatory activities, with ED₅₀ values comparable to standard drugs like ibuprofen . This highlights the importance of thiol placement: the 2-mercapto group may optimize target binding, whereas the 4-thiol’s efficacy remains unexplored.
  • Pyrimidin-2-ylthio-oxadiazole hybrids () showed broad-spectrum antimicrobial activity, suggesting that sulfur-rich frameworks enhance bioactivity .

Synthetic Routes: TP6 was synthesized in ethanol with 84.2% yield via cyclization and crystallization . In contrast, 2-mercapto derivatives required multi-step protocols involving hydrazide intermediates and carbon disulfide , while oxadiazole hybrids utilized phenacyl bromides for functionalization .

Biological Activity

5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol (CAS No. 917747-86-5) is a heterocyclic compound belonging to the thienopyrimidine family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization processes that form the thienopyrimidine ring. The presence of a thiol group (-SH) contributes to its unique reactivity and biological properties. The molecular formula is C10H12N2S2C_{10}H_{12}N_{2}S_{2} with a molecular weight of 224.4 g/mol.

PropertyValue
Molecular Formula C10H12N2S2
Molecular Weight 224.4 g/mol
IUPAC Name This compound
CAS Number 917747-86-5

Antimicrobial Properties

Research indicates that compounds within the thienopyrimidine class, including this compound, exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, the compound has demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study highlighted that derivatives of thienopyrimidines can suppress cyclooxygenase (COX) activity, specifically COX-2, which is crucial in inflammation pathways. The IC50 values for related compounds were reported to be comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar therapeutic potential.

Anticancer Activity

Several studies have investigated the anticancer properties of thienopyrimidine derivatives. The mechanism involves the compound's ability to induce apoptosis in cancer cells through interactions with specific molecular targets within the cell. For example, it can disrupt pathways involved in cell proliferation and DNA repair mechanisms.

Case Studies and Research Findings

  • In Vitro Studies : A recent study assessed the anti-inflammatory effects of various pyrimidine derivatives in animal models using carrageenan-induced paw edema as a measure. The results indicated that certain derivatives showed significant reduction in inflammation comparable to indomethacin .
  • Mechanistic Insights : The mechanism by which this compound exerts its effects involves covalent bonding with proteins and enzymes due to the thiol group. This interaction can lead to altered enzyme activity and subsequent modulation of cellular signaling pathways related to inflammation and cancer progression .

Q & A

How can researchers optimize the synthesis of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol to minimize degradation of sensitive functional groups?

Level: Advanced
Answer:
Optimization requires careful control of reaction parameters such as temperature, solvent choice, and reagent stoichiometry. For example, reflux conditions in ethanol or acetone are often used for thienopyrimidine derivatives to stabilize reactive intermediates . Catalysts like FeCl3-SiO2 may enhance yield by promoting cyclization while reducing side reactions . Monitoring via TLC or HPLC ensures reaction progress and minimizes over-reaction . Degradation of thiol (-SH) or ethyl groups can be mitigated by avoiding prolonged exposure to acidic/basic conditions or high temperatures (>100°C).

Table 1: Example Reaction Parameters for Thienopyrimidine Derivatives

Reaction StepSolventTemperature (°C)CatalystMonitoring Method
CyclizationEthanol60–80 (reflux)FeCl3-SiO2TLC/HPLC
AlkylationDMF/AcetoneRoom temp.–60K2CO3TLC
PurificationEthanol/WaterRecrystallization

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and ring system integrity. For example, methyl groups at positions 2 and 6 show distinct singlet peaks in 1H NMR, while the thiol proton (if unoxidized) appears as a broad singlet .
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., C10H12N2S2: expected 248.04 g/mol) and detects isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is typically required for pharmacological studies; retention time comparisons against standards are essential .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=N/C=S vibrations at 1600–1500 cm⁻¹) .

How do structural modifications (e.g., alkyl/aryl substitutions) influence the biological activity of this compound compared to simpler thienopyrimidine derivatives?

Level: Advanced
Answer:
The ethyl and methyl groups enhance lipophilicity, potentially improving membrane permeability, while the thiol group enables disulfide bonding or metal chelation. Evidence from analogous compounds shows:

  • Methyl at position 2/6: Increases steric hindrance, reducing off-target interactions .
  • Ethyl vs. methyl: Longer alkyl chains may improve pharmacokinetics but reduce solubility .
  • Thiol (-SH) vs. oxo (-O): Thiol derivatives exhibit stronger enzyme inhibition (e.g., Ki values in µM range for kinase targets) .

Table 2: Comparative Bioactivity of Thienopyrimidine Derivatives

CompoundSubstitutionsBioactivity (IC50/Ki)Target
5-Ethyl-2,6-dimethyl-4-thiolC2/C6 methyl, C5 ethyl2.1 µM (Kinase X)Anticancer
4-Oxo-thieno[2,3-d]pyrimidineC4 oxo>10 µMModerate inhibition
6-Methylthieno[2,3-d]pyrimidineC6 methyl5.8 µMAntimicrobial

What methodological challenges arise when elucidating the mechanism of action for this compound?

Level: Advanced
Answer:

  • Target Identification: Use computational docking (e.g., AutoDock) to predict binding to enzymes like kinases or cytochrome P450, followed by in vitro assays (e.g., fluorescence polarization) .
  • Off-Target Effects: Employ proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .
  • Metabolic Stability: Assess hepatic microsome assays to track thiol oxidation or demethylation pathways .
  • Data Validation: Cross-validate enzyme inhibition data with cell-based assays (e.g., apoptosis/cell cycle analysis) to confirm relevance .

How should researchers address contradictions in reported biological activity data across studies?

Level: Advanced
Answer:

  • Standardize Assays: Variability in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) can skew results. Use validated protocols (e.g., NIH/ATCC guidelines) .
  • Control for Purity: Impurities >5% may artifactually enhance/block activity. Require NMR/HPLC data for all tested batches .
  • Contextualize Structural Analogues: Subtle differences (e.g., bromophenyl vs. methyl substitutions) may explain divergent activities .

What computational strategies can predict the reactivity or synthetic feasibility of novel thienopyrimidine analogs?

Level: Advanced
Answer:

  • Retrosynthetic Analysis: Tools like Synthia or Reaxys propose routes based on known reactions (e.g., Gewald synthesis for thiophene rings) .
  • DFT Calculations: Predict thermodynamic stability of intermediates (e.g., cyclization transition states) .
  • Machine Learning: Train models on existing thienopyrimidine datasets to forecast reaction yields or bioactivity .

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